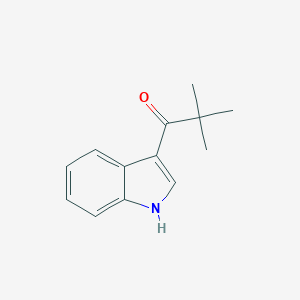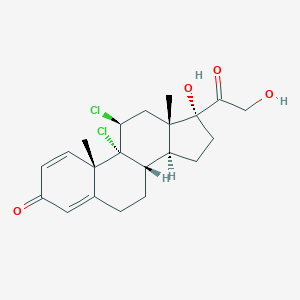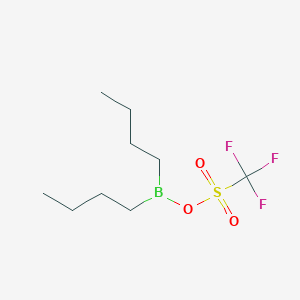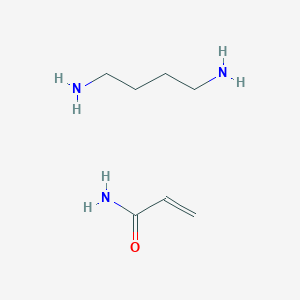
Polyacrylamide-butylamine polymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyacrylamide-butylamine polymer is a water-soluble polymer that has gained significant attention in scientific research due to its unique properties. It is a copolymer of acrylamide and butylamine, which is synthesized through a simple and efficient method. The polymer has a wide range of applications in various fields, including biomedical, environmental, and industrial applications.
Wirkmechanismus
The mechanism of action of polyacrylamide-butylamine polymer is based on its unique properties, such as its high molecular weight and water solubility. The polymer can form a gel-like structure in water, which can absorb and retain water molecules. This property makes it an ideal candidate for drug delivery systems and tissue engineering scaffolds. The polymer can also interact with organic and inorganic molecules, such as heavy metals and pollutants, through electrostatic interactions, hydrogen bonding, and van der Waals forces.
Biochemische Und Physiologische Effekte
Polyacrylamide-butylamine polymer has been shown to have minimal toxicity and biocompatibility in various in vitro and in vivo studies. It has been used as a scaffold for tissue engineering, where it promotes cell adhesion, proliferation, and differentiation. The polymer has also been used in drug delivery systems, where it can control the release of drugs and improve their bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
Polyacrylamide-butylamine polymer has several advantages for lab experiments, such as its high water solubility, biocompatibility, and tunable properties. The polymer can be easily synthesized and modified to suit specific experimental needs. However, the polymer's high molecular weight and gel-like structure can make it challenging to handle and analyze in some experiments.
Zukünftige Richtungen
Polyacrylamide-butylamine polymer has enormous potential for future research in various fields. Some possible future directions include the development of new drug delivery systems, biosensors, and tissue engineering scaffolds. The polymer's ability to absorb and retain water molecules and interact with organic and inorganic molecules can be exploited for various environmental remediation applications, such as water treatment and soil stabilization. Further research is needed to explore the polymer's properties fully and its potential applications in various fields.
Conclusion:
Polyacrylamide-butylamine polymer is a water-soluble polymer that has gained significant attention in scientific research due to its unique properties. The polymer has several potential applications in various fields, including biomedical, environmental, and industrial applications. Its biocompatibility, biodegradability, and tunable properties make it an ideal candidate for drug delivery systems, biosensors, and tissue engineering scaffolds. Further research is needed to explore the polymer's properties fully and its potential applications in various fields.
Synthesemethoden
The synthesis of polyacrylamide-butylamine polymer involves the copolymerization of acrylamide and butylamine using a radical initiator. The reaction takes place in an aqueous solution under specific conditions of pH, temperature, and time. The copolymerization process results in a water-soluble polymer with a high molecular weight and excellent stability.
Wissenschaftliche Forschungsanwendungen
Polyacrylamide-butylamine polymer has been extensively studied for its potential applications in various scientific research fields. It has been used as a drug delivery system, biosensor, and tissue engineering scaffold due to its biocompatibility, biodegradability, and tunable properties. The polymer has also been used in environmental remediation, such as water treatment and soil stabilization, due to its ability to absorb heavy metals and organic pollutants.
Eigenschaften
CAS-Nummer |
148832-08-0 |
|---|---|
Produktname |
Polyacrylamide-butylamine polymer |
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
InChI-Schlüssel |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
Kanonische SMILES |
C=CC(=O)N.C(CCN)CN |
Andere CAS-Nummern |
148832-08-0 |
Synonyme |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



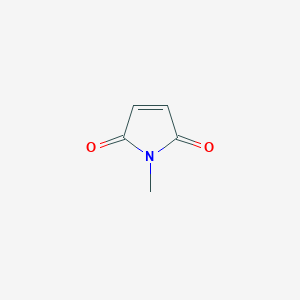
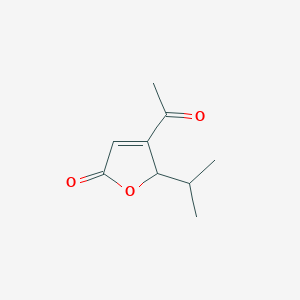
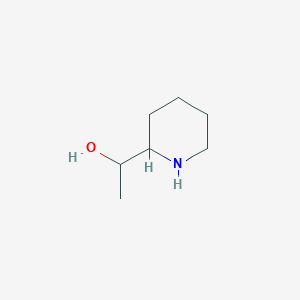
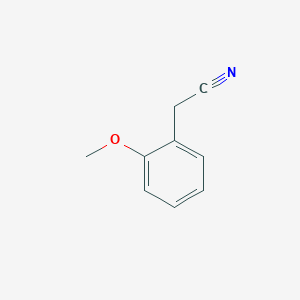
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
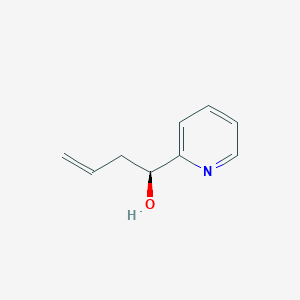
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
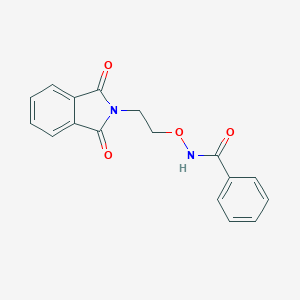
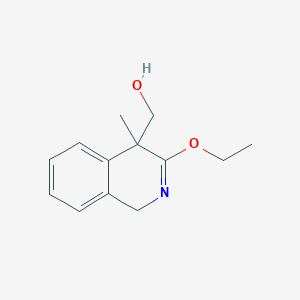
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
